N-(5-氟-2-甲基苯基)-2-({4-氧代-3-[3-(丙酮-2-氧基)丙基]-3,4-二氢[1]苯并呋喃[3,2-d]嘧啶-2-基}硫基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H26FN3O4S and its molecular weight is 483.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
胸苷酸合成酶和二氢叶酸还原酶抑制一项研究重点关注合成经典和非经典 2-氨基-4-氧代-5-芳基硫代-取代-6-甲基噻吩并[2,3-d]嘧啶抗叶酸,作为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的潜在双重抑制剂。研究表明,某些类似物对人 TS 和 DHFR 表现出有效的双重抑制活性,突出了这种支架在开发用于癌症治疗的双重抑制剂中的潜力 (Gangjee, Qiu, Li, & Kisliuk, 2008)。
抗炎活性对 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-1-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基) 乙酰胺的研究表明具有显着的抗炎活性。本研究涉及合成八种衍生物,展示了相关化合物的化学多功能性和潜在药理学益处 (Sunder & Maleraju, 2013)。
外周苯二氮卓受体成像已经合成了与给定化学物质在结构上相关的化合物,并评估了它们对与中枢苯二氮卓受体 (CBR) 相比的外周苯二氮卓受体 (PBR) 的体外亲和力和选择性。这些化合物的放射性标记版本显示出使用正电子发射断层扫描 (PET) 对神经退行性疾病中 PBR 表达进行成像的希望,证明了该化合物在神经学研究中的相关性 (Fookes et al., 2008)。
抗肿瘤活性一项关于合成 (S/R)-2-(2-(5-氟-2,4-二氧代-3,4-二氢嘧啶-1(2H)-基) 乙酰氨基)-3-(4-羟苯基)丙酸的研究探讨了其抗肿瘤活性。研究表明,这些化合物具有选择性的抗肿瘤活性,有助于理解结构修饰如何影响癌症治疗中的生物活性 (Jing, 2011)。
分子结构和相互作用分析对相关化合物的分子结构、自然键轨道计算和光谱性质的研究提供了它们作为抗病毒剂的潜力的见解,特别是针对 SARS-CoV-2。此类研究对于理解化合物的相互作用并优化其作为治疗剂的功效至关重要 (Mary et al., 2020)。
作用机制
Target of Action
The primary targets of F2692-0615 are currently unknown . The compound has been found to have a very low affinity for benzodiazepine binding sites, both in vitro and in vivo . It also displayed no affinity for gamma-aminobutyric acid A (GABA A), alpha₂-adrenergic, 5-hydroxytryptamine 1A (5-HT A1) or 5-HT₂ receptors .
Mode of Action
F2692-0615 exhibits dose-dependent “anxiolytic” properties . Its anxiolytic effects were antagonized by the benzodiazepine antagonists, flumazenil and ZK 93426 . This suggests that while F2692-0615 may interact with the benzodiazepine receptor complex, it does so in a way that is distinct from traditional benzodiazepines .
Pharmacokinetics
The compound exhibits anticonvulsant, sedative, myorelaxant, and amnesic effects at doses 3–30 times higher than those required for anxiolytic activity . This suggests that the compound may have a favorable pharmacokinetic profile, with a wide therapeutic window.
Result of Action
F2692-0615 has been found to exhibit dose-dependent “anxiolytic” properties in the elevated plus-maze and the punished drinking tests in rats . It was also active in the two-compartment test in mice . These results suggest that F2692-0615 may have potential as an anxiolytic compound .
属性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-19-13-17(26)10-9-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECXNDUIZVPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。